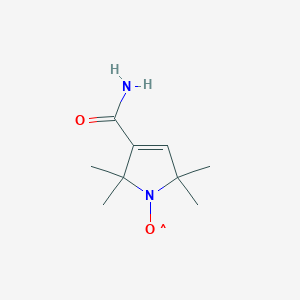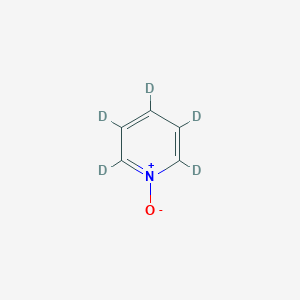
2-Acetamido-1,3,6-tri-O-acetil-2,4-didesoxi-4-fluoro-D-glucopiranosa
Descripción general
Descripción
2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose, also known as 2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose, is a useful research compound. Its molecular formula is C₁₄H₂₀FNO₈ and its molecular weight is 349.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibición de las enzimas humanas OGA y HexB
Este compuesto se ha utilizado en la síntesis de 2-acetamido-2-desoxi-d-glucono-1,5-lactona sulfonilhidrazonas, que se han evaluado como inhibidores de la β-N-acetilglucosaminidasa O-enlazada humana (hOGA, GH84) y las hexosaminidasas lisosomales humanas (hHexA y hHexB, GH20) enzimas . Estas enzimas son farmacológicamente relevantes en varias enfermedades, como trastornos neurodegenerativos y cardiovasculares, diabetes tipo 2 y cáncer .
Desarrollo de medicamentos derivados de carbohidratos
Su intrincada configuración molecular y sus características distintivas lo convierten en un candidato ideal para investigaciones científicas que se centran en el desarrollo de medicamentos derivados de carbohidratos .
Sustrato donante activado en reacciones enzimáticas
Este compuesto se presenta como un sustrato donante activado en reacciones enzimáticas, impulsando la síntesis de oligosacáridos y glicoconjugados por igual con una eficacia asombrosa .
Inhibición de la migración, proliferación o diferenciación celular
El compuesto se ha utilizado en métodos para inhibir la migración celular, la proliferación celular o la diferenciación celular al poner en contacto una célula con una N-acetilglucosamina fluorada .
Efectos sobre la síntesis celular de glucosaminoglucanos y proteínas
Se examinaron varios análogos de la 2-acetamido-2-desoxi-D-glucosa (GlcNAc), incluido este compuesto, por sus efectos sobre la incorporación de D-[3H]glucosamina, [35S]sulfato y L-[14C]leucina en glicoconjugados celulares .
Inhibición de la síntesis celular de GAG
Este compuesto exhibe un efecto inhibidor sobre la incorporación de D-[3H]glucosamina en glucosaminoglucanos (GAG) aislados al diluir la actividad específica de la D-[3H]glucosamina celular y al competir por las mismas vías metabólicas .
Mecanismo De Acción
Target of Action
It is known that this compound is used in the synthesis of complex carbohydrate-based drugs . These drugs are often designed to interact with specific enzymes or receptors in the body, which could be considered as their primary targets.
Mode of Action
It is known that the compound can act as an activated donor substrate in enzymatic reactions . This suggests that it may interact with its targets by donating a functional group, which could lead to changes in the target’s structure or function.
Biochemical Pathways
Given its role in the synthesis of complex carbohydrate-based drugs , it can be inferred that it may be involved in the modification of carbohydrate metabolism or signaling pathways.
Result of Action
As a component in the synthesis of complex carbohydrate-based drugs , its action could potentially lead to the production of therapeutically active compounds that have desired effects at the molecular and cellular levels.
Action Environment
For instance, the compound is stored under inert gas and should avoid heat and moisture , indicating that these environmental conditions could affect its stability.
Propiedades
IUPAC Name |
[(2R,3S,4R,5R)-5-acetamido-4,6-diacetyloxy-3-fluorooxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO8/c1-6(17)16-12-13(22-8(3)19)11(15)10(5-21-7(2)18)24-14(12)23-9(4)20/h10-14H,5H2,1-4H3,(H,16,17)/t10-,11-,12-,13+,14?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCRVLBGFFSCPW-LSGALXMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)F)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1OC(=O)C)COC(=O)C)F)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431322 | |
| Record name | 2-ACETAMIDO-1,3,6-TRI-O-ACETYL-2,4-DIDEOXY-4-FLUORO-D-GLUCOPYRANOSE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116049-57-1 | |
| Record name | 2-ACETAMIDO-1,3,6-TRI-O-ACETYL-2,4-DIDEOXY-4-FLUORO-D-GLUCOPYRANOSE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















